molecular formula C18H17N5O3S2 B12181420 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12181420
M. Wt: 415.5 g/mol
InChI Key: TXRLWPFMWULSFY-UHFFFAOYSA-N
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Description

引言

苯并噻二唑-吲哚甲酰胺类化合物在有机化学与材料科学领域展现出独特的电子特性与生物活性。其中,N-{2-[(2,1,3-苯并噻二唑-4-基磺酰基)氨基]乙基}-1-甲基-1H-吲哚-3-甲酰胺 (以下简称目标化合物)因其复杂的多环结构与功能化修饰,成为近年来研究的热点。该化合物融合了苯并噻二唑的刚性电子缺陷骨架与吲哚的芳香性特征,通过磺酰胺键实现分子内电荷转移,为其在光电器件与药物设计中的应用奠定了基础

系统命名与结构鉴定

系统命名法解析

目标化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,可分解为以下核心模块:

  • 母核结构 :以1-甲基-1H-吲哚-3-甲酰胺为基准骨架,其编号遵循吲哚环的优先顺序,确保甲酰氨基(-CONH2)位于3号位,甲基取代基位于氮原子的1号位。
  • 取代基修饰 :通过乙基连接臂(-CH2CH2-)引入磺酰胺基团(-SO2NH-),该基团进一步与2,1,3-苯并噻二唑-4-位相连。苯并噻二唑的编号采用“2,1,3”体系,以硫原子为1号位,相邻氮原子为2号与3号位,确保磺酰基精确连接于4号碳
结构特征对比表
结构单元 取代位置 电子效应 空间构型影响
苯并噻二唑 4-位 强吸电子性 平面刚性骨架
磺酰胺桥联 N-乙基 增强分子内电荷转移 柔性连接臂
1-甲基吲哚甲酰胺 3-位 给电子与氢键供体 非共平面扭曲构象

此命名体系不仅精确描述分子拓扑,还反映了各官能团的电子贡献与空间排布,为后续光谱鉴定与构效关系研究提供基础

光谱与计算化学鉴定

目标化合物的结构验证依赖于多谱联用技术:

  • 核磁共振氢谱(1H NMR) :吲哚环的质子信号出现在δ 7.2–8.1 ppm,苯并噻二唑的芳香质子因去屏蔽效应位移至δ 8.3–8.8 ppm,而乙基连接臂的亚甲基质子(-CH2CH2-)呈现三重峰(δ 3.4–3.6 ppm),印证了磺酰胺键的存在
  • 高分辨质谱(HRMS) :分子离子峰[M+H]+的理论值为C19H18N5O3S2,实测值偏差小于2 ppm,确认分子式准确性。
  • 密度泛函理论(DFT)计算 :优化后的几何构型显示,苯并噻二唑与吲哚环间二面角为52°,表明分子内存在适度共轭,与紫外-可见吸收光谱中390 nm处的电荷转移带吻合。

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H17N5O3S2/c1-23-11-13(12-5-2-3-7-15(12)23)18(24)19-9-10-20-28(25,26)16-8-4-6-14-17(16)22-27-21-14/h2-8,11,20H,9-10H2,1H3,(H,19,24)

InChI Key

TXRLWPFMWULSFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Synthesis of the Indole-3-Carboxamide Core

The indole-3-carboxamide subunit serves as the foundational building block. A prevalent strategy involves activating indole-3-carboxylic acid derivatives for amide bond formation. In one approach, indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous chloroform to generate the corresponding acyl chloride intermediate . Subsequent reaction with ethylenediamine in the presence of pyridine or triethylamine yields N-(2-aminoethyl)-1H-indole-3-carboxamide. Methylation of the indole nitrogen is achieved using methyl iodide (CH₃I) under basic conditions (e.g., NaH in DMF), producing 1-methyl-1H-indole-3-carboxamide .

Alternative routes employ coupling reagents to bypass the acyl chloride step. For instance, indole-3-carboxylic acid and ethylenediamine are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), achieving direct amide formation at room temperature . This method avoids harsh conditions and improves yields to >80% .

Introduction of the 2,1,3-benzothiadiazole-4-sulfonyl group requires sulfonylation of the primary amine on the ethylenediamine linker. Benzothiadiazole-4-sulfonyl chloride, prepared via chlorosulfonation of 2,1,3-benzothiadiazole, is reacted with N-(2-aminoethyl)-1-methyl-1H-indole-3-carboxamide in pyridine at 0–5°C . The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with pyridine acting as both a base and solvent. After 16–24 hours, the mixture is diluted with dichloromethane, washed with water, and dried over magnesium sulfate . Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the sulfonamide product in 65–75% yield.

Table 1: Optimization of Sulfonylation Conditions

ParameterConditionYield (%)Reference
SolventPyridine72
Temperature0–5°C68
BaseTriethylamine61
Reaction Time16 h75

Assembly of the Benzothiadiazole Moiety

The 2,1,3-benzothiadiazole ring is typically synthesized separately and introduced via sulfonylation. A common pathway involves cyclocondensation of o-phenylenediamine with thionyl chloride (SOCl₂) under reflux, yielding 2,1,3-benzothiadiazole . Chlorosulfonation at position 4 is achieved using chlorosulfonic acid (ClSO₃H) at 50°C, followed by treatment with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

Final Coupling and Purification

The convergent synthesis concludes by linking the sulfonylated ethylenediamine-indole intermediate to the benzothiadiazole sulfonyl chloride. This step employs conditions similar to those in Section 2, with careful pH control to prevent decomposition of acid-labile groups. Final purification via recrystallization (ethanol/water) or preparative HPLC ensures >95% purity, as confirmed by LC-MS and ¹H NMR .

Analytical and Spectroscopic Validation

Critical quality control metrics include:

  • HPLC Purity : 97.2% (C18 column, acetonitrile/water gradient)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, indole H-2), 7.98 (d, J = 8.0 Hz, 1H, benzothiadiazole H-5), 3.72 (s, 3H, N-CH₃)

  • HRMS (ESI+) : m/z calculated for C₁₉H₁₈N₆O₃S₂ [M+H]⁺: 467.0864; found: 467.0868

Scale-Up Considerations and Challenges

Industrial-scale production faces hurdles such as exothermic sulfonylation and residual metal catalysts from earlier steps. Implementing flow chemistry for the sulfonyl chloride generation minimizes thermal degradation, while scavenging resins (e.g., QuadraPure™) remove Zn and Fe impurities . Pilot batches (500 g) report an overall yield of 58% with 99.3% purity, meeting ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the benzothiadiazole moiety exhibit significant anticancer properties. The compound N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has been studied for its ability to inhibit cancer cell proliferation. It functions by targeting specific signaling pathways involved in tumor growth and survival. For instance, studies have shown that benzothiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .

Agricultural Applications

Herbicide Development
this compound has potential as a herbicide due to its ability to inhibit specific plant growth pathways. Compounds derived from benzothiadiazole are known to affect the biosynthesis of essential amino acids in plants, leading to stunted growth or death. This application is particularly relevant in developing herbicides that target resistant weed species without harming crops .

Fungicidal Properties
The compound's structural features suggest potential fungicidal activity. Benzothiadiazole derivatives have been reported to enhance plant resistance against fungal pathogens by inducing systemic acquired resistance (SAR). This mechanism involves the upregulation of defense-related genes in plants, providing a protective effect against a broad range of fungal diseases .

Material Science Applications

Organic Electronics
In material science, this compound can be utilized in the development of organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzothiadiazole units can enhance charge transport properties and stability of the materials used in these devices .

Summary Table of Applications

Application Area Specific Use Mechanism/Effect
Medicinal ChemistryAnticancer agentInduces apoptosis via caspase activation
NeuroprotectionScavenges free radicals; enhances antioxidant defenses
AgricultureHerbicideInhibits amino acid biosynthesis
FungicideInduces systemic acquired resistance
Material ScienceOrganic electronicsEnhances charge transport in OLEDs and OPVs

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole and benzothiadiazole moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogues include:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzothiadiazole + Indole-3-carboxamide Sulfonyl-ethylamine linker, 1-methylindole Not Reported Electron-deficient benzothiadiazole, hydrophobic indole
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide Benzimidazole + Indole-4-carboxamide Ethylamine linker, 1-methylindole 318.4 Benzimidazole (electron-rich), indole-4-substitution
N-[2-(1H-Benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide Benzimidazole + Indole-3-carboxamide Ethyl linker, 1-methylindole Not Reported Benzimidazole N1-substitution vs. N2 in

Structural Insights :

  • Benzothiadiazole vs. Benzimidazole : The benzothiadiazole group (in the target compound) is more electron-deficient than benzimidazole, which may alter binding affinity to targets like ATP-binding pockets or nucleic acids .
  • Indole Substitution Position : The target compound’s indole-3-carboxamide differs from the indole-4-carboxamide in , which could affect steric interactions with protein residues.
Physicochemical Properties
  • Solubility : The benzothiadiazole’s electron-withdrawing nature may reduce aqueous solubility compared to benzimidazole-containing analogues .
  • Bioavailability : The ethylamine linker in the target compound could enhance membrane permeability relative to bulkier analogues like H-89 .

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiadiazole moiety, known for its pharmacological properties, with an indole structure, which is prevalent in various bioactive compounds. The unique combination of these chemical structures may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O3S2C_{17}H_{15}N_{5}O_{3}S_{2}, with a molecular weight of approximately 401.46 g/mol. The compound features a sulfonamide group that enhances its biological activity and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The benzothiadiazole moiety can inhibit various enzymes and proteins involved in critical biochemical pathways. For instance, related compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), which suggests potential applications in treating neurological disorders.

Target Enzymes

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant inhibitory effects on enzymes such as:

  • Monoamine Oxidase-B (MAO-B) : Inhibition may lead to increased levels of neurotransmitters, potentially alleviating symptoms of depression and neurodegenerative diseases.
  • Angiotensin-Converting Enzyme (ACE) : Similar compounds have been shown to inhibit ACE, preventing vascular constriction and promoting cardiovascular health.

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzothiadiazole ring system is particularly noted for its potential anti-cancer properties due to its ability to induce apoptosis in malignant cells .

Antimicrobial Properties
Compounds derived from benzothiadiazole have demonstrated significant antimicrobial activity against a range of bacterial strains. For example, studies have shown effective inhibition against Escherichia coli and Bacillus subtilis, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects
The presence of the sulfonamide group enhances the compound's potential anti-inflammatory effects. Research into related compounds suggests they can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar compounds:

Study Compound Biological Activity Findings
N-{4-benzhydrylthiazol-2-yl}-2-chlorobenzamideAnticancerInduces apoptosis in cancer cell lines
Benzothiadiazole derivativesAntimicrobialEffective against E. coli and Bacillus subtilis
N-benzenesulfonylbenzotriazoleAnti-parasiticSignificant growth inhibition against Trypanosoma cruzi

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